molecular formula C13H18O3 B8072022 Ethyl 4-tert-butyl-2-hydroxybenzoate

Ethyl 4-tert-butyl-2-hydroxybenzoate

Cat. No.: B8072022
M. Wt: 222.28 g/mol
InChI Key: FCNXDKRCIZEIIT-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-2-hydroxybenzoate is a substituted benzoate ester featuring a hydroxyl group at the ortho (2-) position and a tert-butyl group at the para (4-) position on the aromatic ring. For example, Ethyl 4-tert-butylbenzoate (without the hydroxyl group) has a molecular formula of C₁₃H₁₈O₂, a molecular weight of 206.28 g/mol, and a ChemSpider ID of 71727 . The addition of a hydroxyl group in this compound likely increases polarity and hydrogen-bonding capacity, influencing its solubility and biological activity. This compound is marketed as a high-purity research chemical (e.g., Ref: 10-F788449) for applications in flavonoid and polyphenol studies .

Properties

IUPAC Name

ethyl 4-tert-butyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNXDKRCIZEIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-tert-butyl-2-hydroxybenzoate can be synthesized through the esterification of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-tert-butyl-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of ethyl 4-tert-butyl-2-hydroxybenzoate is not fully understood. it is believed to exert its effects by inhibiting the synthesis of DNA and RNA, as well as enzymes such as ATPase and phosphotransferase in certain bacterial species. This inhibition disrupts cellular processes, leading to the antimicrobial properties observed .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Biological Activity
This compound C₁₃H₁₈O₃* 222.28* 4-tert-butyl, 2-hydroxy, ethyl ester Research in flavonoids/polyphenols
Ethyl 4-tert-butylbenzoate C₁₃H₁₈O₂ 206.28 4-tert-butyl, ethyl ester Organic synthesis intermediate
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 4-nitro, ethyl ester Pharmaceutical intermediate
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 277.11 4-bromo, 2-fluoro, tert-butyl ester API/pharmaceutical synthesis
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate C₂₄H₃₁NO₃ 393.51 Schiff base, 3,5-di-tert-butyl-2-hydroxy Coordination chemistry, ligand studies

Key Findings:

This may improve solubility in polar solvents (e.g., ethanol, water) . tert-Butyl groups across all analogs increase steric hindrance and lipophilicity, favoring lipid membrane permeability and stability against metabolic degradation . Electron-withdrawing groups (e.g., nitro in Ethyl 4-nitrobenzoate) reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .

Biological and Industrial Applications this compound is utilized in flavonoid research, likely as a synthetic intermediate or reference standard . Halogenated analogs like tert-butyl 4-bromo-2-fluorobenzoate serve as intermediates in active pharmaceutical ingredient (API) synthesis due to their reactivity in cross-coupling reactions .

Contrasts in Stability and Synthesis

  • Ethyl 4-nitrobenzoate’s nitro group introduces instability under reducing conditions, limiting its use in reductive environments .
  • The Schiff base compound’s imine linkage (-C=N-) is sensitive to hydrolysis, requiring anhydrous conditions for storage and handling .

Biological Activity

Ethyl 4-tert-butyl-2-hydroxybenzoate, often abbreviated as ETHAB, is a compound of significant interest in pharmacological and toxicological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the condensation of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. Its molecular formula is C13H18O3C_{13}H_{18}O_3, and it is classified as a benzoate ester. The presence of the hydroxyl group contributes to its potential biological activity, including antioxidant and gastroprotective effects.

Biological Activities

1. Antioxidant Activity

ETHAB has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), have demonstrated that ETHAB exhibits significant free radical scavenging activity. In a study, it was shown to reduce malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation, which is beneficial for cellular integrity .

2. Gastroprotective Effects

One of the most notable biological activities of ETHAB is its gastroprotective effect against ethanol-induced gastric mucosal injury. In an experimental study involving rats, ETHAB was administered at various doses (5, 10, and 20 mg/kg) prior to ethanol exposure. The results indicated that pretreatment with ETHAB significantly reduced gastric lesions and enhanced mucus secretion. Histological examinations revealed that ETHAB treatment led to decreased submucosal edema and leucocyte infiltration, suggesting its protective role in maintaining gastric mucosal integrity .

3. Cytotoxicity Studies

Cytotoxicity assays using the WRL68 cell line demonstrated that ETHAB had an IC50 value greater than 100 µg/mL, indicating low toxicity at tested concentrations. This suggests that ETHAB can be safely utilized in therapeutic contexts without significant cytotoxic effects .

The mechanism underlying the biological activities of ETHAB can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The hydroxyl group in ETHAB facilitates hydrogen bonding and interacts with free radicals, thereby neutralizing them and preventing oxidative damage.
  • Gastroprotective Mechanism : ETHAB enhances gastric mucosal defense by increasing superoxide dismutase (SOD) activity and promoting mucus secretion while reducing inflammatory markers such as MDA levels .

Study on Gastroprotective Activity

In a controlled study examining the gastroprotective effects of ETHAB:

  • Methodology : Rats were divided into groups receiving different treatments prior to ethanol induction.
  • Findings : Significant reductions in gastric lesions were observed in groups treated with ETHAB compared to control groups. Enhanced SOD activity and increased pH levels were noted as well .

Antioxidant Efficacy

A comparative analysis of antioxidant activity showed that ETHAB outperformed several common antioxidants in scavenging free radicals across multiple assays (DPPH, FRAP). This positions ETHAB as a potential candidate for further development in antioxidant therapies .

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